Amlodipine hydrochloride, specifically the (R)-enantiomer, is a potent calcium channel blocker primarily used in the treatment of hypertension and coronary artery disease. It is recognized for its ability to relax blood vessels, thereby reducing blood pressure and alleviating angina symptoms. The compound is marketed under various trade names, with Norvasc being one of the most prominent.
Amlodipine hydrochloride belongs to the class of medications known as dihydropyridine calcium channel blockers. Its IUPAC name is (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. The chemical formula for the (R)-isomer is CHClNO, with a molecular weight of approximately 408.88 g/mol .
The synthesis of Amlodipine hydrochloride involves multiple steps, typically starting from 2-chlorobenzaldehyde and 1,3-dimethyl-2-pyrrolidinone. Key steps include:
Amlodipine hydrochloride exhibits a complex molecular structure characterized by a dihydropyridine core. The stereochemistry at the nitrogen atom contributes to its pharmacological activity. The molecular structure can be represented as follows:
Amlodipine hydrochloride undergoes various chemical reactions relevant to its pharmacological activity:
The mechanism by which Amlodipine exerts its therapeutic effects involves:
Amlodipine hydrochloride possesses several notable physical and chemical properties:
Amlodipine hydrochloride is utilized in various clinical settings:
Dihydropyridine (DHP) calcium channel blockers exhibit distinct stereochemical properties that critically influence their pharmacodynamic profiles. The L-type calcium channel’s binding pocket demonstrates stereoselectivity, preferentially interacting with specific enantiomeric configurations. Racemic amlodipine contains a 1:1 mixture of (R)- and (S)-enantiomers, but these isomers exhibit profound pharmacological differences: (S)-amlodipine possesses ~1000-fold greater affinity for voltage-dependent L-type calcium channels compared to its (R)-counterpart [2] [6]. This enantiomeric divergence arises from the three-dimensional orientation of the DHP ring substituents, where the spatial positioning of the alkylamino group determines receptor complementarity. Molecular studies reveal that (S)-amlodipine docks efficiently within the channel's α1-subunit cleft formed by transmembrane segments IIIS6 and IVS6, while (R)-amlodipine shows negligible binding [8].
Property | (S)-Amlodipine | (R)-Amlodipine |
---|---|---|
Calcium Channel Affinity | High (IC50 ~1 nM) | Low (IC50 >1 µM) |
Vasodilatory Potency | 100% | <0.1% |
Primary Metabolic Pathway | CYP3A4/5 | CYP3A4/5 |
Plasma Half-life | 30-50 hours | 30-50 hours |
Therapeutic Contribution | Dominant | Negligible |
This stereoselectivity has clinical implications: Enantiomeric purification allows for optimized therapeutics. (S)-amlodipine formulations deliver equivalent antihypertensive efficacy at half the dose of racemic amlodipine, mitigating peripheral edema—a dose-dependent adverse effect [2] [3].
Racemic amlodipine besylate received FDA approval in 1987 as a third-generation DHP blocker distinguished by its prolonged half-life (30–50 hours) and once-daily dosing [1] [5]. The racemic mixture dominated cardiovascular markets for two decades until advances in chiral separation catalyzed enantiopure drug development. S-amlodipine (the active enantiomer) was first approved in China (1999), followed by India (2002), Korea, and Russia [2].
Key milestones include:
Year | Development Phase | Significance |
---|---|---|
1987 | Racemic amlodipine FDA approval | First long-acting DHP for hypertension/angina |
1997 | Molecular binding studies | Identified enantioselective DHP binding domain |
1999 | S-amlodipine approval (China) | First clinical single-enantiomer DHP |
2006 | Pharmacokinetic equivalence proven | Confirmed S-amlodipine 2.5 mg ≈ racemic 5 mg [6] |
The (R)-enantiomer of amlodipine demonstrates negligible calcium channel blocking activity. In electrophysiological studies, (R)-amlodipine required concentrations >1,000-fold higher than (S)-amlodipine to inhibit Cav1.2 channels [6] [8]. This inertness stems from its inability to form critical binding interactions: The ionizable alkylamino group of (R)-amlodipine projects away from Thr1071 and Gln1075 residues in the channel’s IIIS5–IIIS6 pore region, preventing high-affinity binding [8].
Despite its therapeutic inertness, (R)-amlodipine contributes to pharmacokinetic and toxicological profiles:
Notably, (R)-amlodipine does not contribute to the vasodilatory effects of racemic amlodipine but constitutes ~50% of its molecular weight. Thus, enantiopure (S)-amlodipine formulations eliminate this "therapeutic dead weight," enhancing dosing precision [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7